Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is a chemical compound with the molecular formula C10H25FN2Si and a molecular weight of 220.4 g/mol . This compound is characterized by the presence of a hydrazine group substituted with a fluorobis(1-methylpropyl)silyl group and two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves several steps. One common method includes the reaction of hydrazine with a fluorobis(1-methylpropyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of simpler hydrazine derivatives.
Scientific Research Applications
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorobis(1-methylpropyl)silyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with specific enzymes, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: Lacks the fluorobis(1-methylpropyl)silyl group, resulting in different chemical properties and reactivity.
Hydrazine, 2-[chlorobis(1-methylpropyl)silyl]-1,1-dimethyl-: Contains a chlorobis(1-methylpropyl)silyl group instead of a fluorobis(1-methylpropyl)silyl group, leading to variations in reactivity and applications.
This compound’s unique fluorine substitution significantly influences its chemical behavior, making it distinct from other hydrazine derivatives .
Properties
CAS No. |
66436-26-8 |
---|---|
Molecular Formula |
C10H25FN2Si |
Molecular Weight |
220.40 g/mol |
IUPAC Name |
2-[di(butan-2-yl)-fluorosilyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C10H25FN2Si/c1-7-9(3)14(11,10(4)8-2)12-13(5)6/h9-10,12H,7-8H2,1-6H3 |
InChI Key |
QWGDYRJJVYATFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C(C)CC)(NN(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.